hCA IX Inhibition: 5-Bromo vs 2-Methylbenzofuran Advantage
In a direct head-to-head comparison within the same study, 5-bromobenzofuran-based carboxylic acid derivative 9e exhibited a KI of 0.79 μM against hCA IX, whereas the corresponding 2-methylbenzofuran analog 9b showed a KI of 0.91 μM, and the para-substituted 2-methylbenzofuran analog 9c showed a KI of 5.1 μM. The 5-bromobenzofuran derivative 9f further improved potency to 0.56 μM [1]. This represents a 2- to 45-fold enhancement in affinity conferred by the 5-bromo substitution.
2-Me Ki = 0.91–5.1 μM
| Evidence Dimension | hCA IX inhibition potency (KI) |
|---|---|
| Target Compound Data | KI = 0.79 μM (derivative 9e); KI = 0.56 μM (derivative 9f) |
| Comparator Or Baseline | 2-Methylbenzofuran derivative 9b: KI = 0.91 μM; 2-Methylbenzofuran derivative 9c: KI = 5.1 μM; Unsubstituted/alternative substitution patterns: KI = 1.6–35.7 μM |
| Quantified Difference | 2-fold to 45-fold lower KI (higher affinity) for 5-bromobenzofuran-based derivatives |
| Conditions | Stopped-flow CO2 hydrase assay, recombinant human CA isoforms |
Why This Matters
Procurement of the 5-bromo scaffold is essential for achieving submicromolar hCA IX inhibition, a validated target in hypoxic tumor environments, where 2-methyl or other substitutions fail to maintain comparable potency.
- [1] Eldehna WM, et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med Chem Lett. 2020;11(5):1022-1027. View Source
